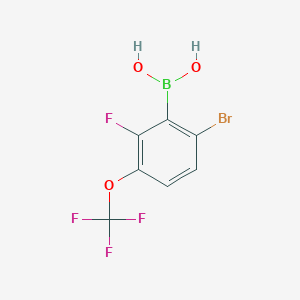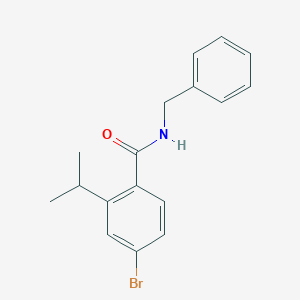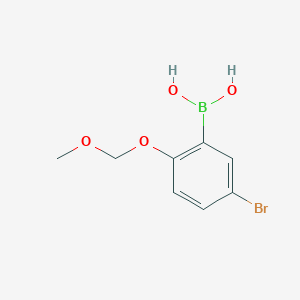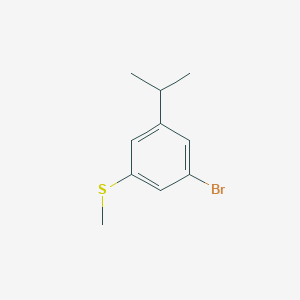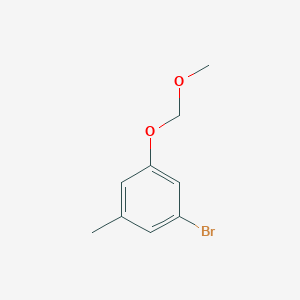
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde, or 3-BFB, is a synthetic aromatic aldehyde compound with a wide range of applications in the fields of organic synthesis and scientific research. It is a colorless liquid with a characteristic odor and is soluble in organic solvents. 3-BFB has been used in the synthesis of several compounds, including those with potential therapeutic applications, and has also been used in the study of a variety of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
3-BFB has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of compounds with potential therapeutic applications, such as inhibitors of the enzyme dihydrofolate reductase. It has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression. It has been used to study the role of histone modifications in chromatin structure and gene expression, and to investigate the role of epigenetic modifications in cell differentiation.
Mecanismo De Acción
Mode of Action
Benzaldehyde derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and presence of other molecules can affect the compound’s stability and its interaction with biological targets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-BFB has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be scaled up for industrial production. In addition, it is relatively stable and has a low toxicity profile. However, there are also some limitations to its use in lab experiments. It is not soluble in water, and therefore must be used in organic solvents. In addition, its mechanism of action is not yet fully understood, so its effects may not be predictable in all cases.
Direcciones Futuras
There are several potential future directions for research on 3-BFB. Further research is needed to understand its mechanism of action and to identify potential therapeutic applications. In addition, further research is needed to investigate its potential anti-inflammatory, anti-oxidant, and anti-cancer effects. Finally, research is needed to explore its potential use in the regulation of gene expression and cell differentiation.
Métodos De Síntesis
3-BFB is generally synthesized through a two-step process. In the first step, the starting material, 3-fluoro-4-methoxybenzaldehyde, is reacted with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction results in the formation of 3-BFB and the corresponding benzyl bromide salt. The second step involves the hydrolysis of the benzyl bromide salt to yield the final product, 3-BFB. This method is relatively simple and cost-effective, and can be scaled up for industrial production.
Propiedades
IUPAC Name |
2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c16-14-11(8-20)6-12(15(17,18)19)7-13(14)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVUWNLDWYXULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2F)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


